molecular formula C10H18Cl2N2O B1384670 2-Amino-1-[4-(dimethylamino)phenyl]ethanol CAS No. 56796-70-4

2-Amino-1-[4-(dimethylamino)phenyl]ethanol

Cat. No.: B1384670
CAS No.: 56796-70-4
M. Wt: 253.17 g/mol
InChI Key: JOHKOSYWLOJLDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and CAS Registry Analysis

The compound 2-amino-1-[4-(dimethylamino)phenyl]ethanol is systematically named according to IUPAC guidelines as 2-amino-1-[4-(dimethylamino)phenyl]ethan-1-ol . This nomenclature reflects its structural features: a phenyl ring substituted with a dimethylamino group at the para-position, an ethanol backbone (ethan-1-ol), and an amino group at the second carbon of the ethanol chain. The CAS Registry Number 56796-70-4 uniquely identifies this compound in chemical databases.

Property Value Source
Molecular Formula C₁₀H₁₆N₂O
Molecular Weight 180.25 g/mol
IUPAC Name 2-amino-1-[4-(dimethylamino)phenyl]ethan-1-ol
SMILES CN(C)C1=CC=C(C=C1)C(CN)O

The dimethylamino group (-N(CH₃)₂) at the para-position distinguishes this compound from simpler phenylethanolamine derivatives. The presence of both hydroxyl (-OH) and primary amine (-NH₂) groups on adjacent carbons creates a β-amino alcohol motif, a feature shared with neurotransmitters like epinephrine.

Structural Relationship to Phenylethanolamine Derivatives

This compound belongs to the phenylethanolamine family, characterized by a β-amino alcohol backbone attached to a phenyl group. Phenylethanolamine derivatives exhibit structural diversity through substitutions on the phenyl ring or modifications to the ethanolamine side chain. The table below highlights key structural differences:

Compound Phenyl Substitution Ethanolamine Modifications
Phenylethanolamine None -NH₂ at C1, -OH at C2
Norepinephrine -OH at meta, -OH at para -NH₂ at C1, -OH at C2
This compound -N(CH₃)₂ at para -NH₂ at C2, -OH at C1

The dimethylamino group introduces strong electron-donating effects, altering the compound’s electronic properties compared to unsubstituted phenylethanolamine. This substitution enhances lipophilicity, potentially influencing its interactions with biological targets. Additionally, the ethanolamine chain’s amino group at C2 (rather than C1) creates a regioisomeric relationship to classical phenylethanolamines like epinephrine.

Chiral Center Configuration and Stereochemical Implications

The compound contains one chiral center at the C1 position of the ethanol chain, where the hydroxyl group (-OH), amino group (-NH₂), phenyl group, and hydrogen atom converge. This configuration generates two enantiomers:

  • (R)-2-amino-1-[4-(dimethylamino)phenyl]ethanol
  • (S)-2-amino-1-[4-(dimethylamino)phenyl]ethanol
Enantiomer Stereochemical Priority Optical Activity
(R) -OH > -NH₂ > -C₆H₄N(CH₃)₂ > -H Dextrorotatory (+)
(S) -OH > -NH₂ > -C₆H₄N(CH₃)₂ > -H Levorotatory (−)

The stereochemistry significantly impacts molecular recognition in biological systems. For example, (R)-enantiomers of β-amino alcohols often exhibit higher affinity for adrenergic receptors due to spatial compatibility with binding pockets. However, specific data on this compound’ enantioselectivity remain limited in publicly available literature. Synthetic routes typically yield racemic mixtures unless chiral catalysts or resolving agents are employed.

The compound’s stereochemical flexibility contrasts with rigid analogues like (R)-(−)-2-amino-1-phenylethanol, where the chiral center’s configuration is critical for pharmacological activity. Further studies are needed to elucidate how the dimethylamino substitution modulates stereochemical interactions in this derivative.

Properties

IUPAC Name

2-amino-1-[4-(dimethylamino)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-12(2)9-5-3-8(4-6-9)10(13)7-11/h3-6,10,13H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZOGWDBVOOQRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of 2-Amino-4'-dimethylaminoacetophenone

Overview:
One common approach involves the reduction of 2-amino-4'-dimethylaminoacetophenone, a precursor bearing the ketone functional group, to the corresponding amino alcohol. This method is favored for its straightforwardness and high yield.

Reaction Conditions:

  • Reagents: Sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) as reducing agents
  • Solvent: Methanol, ethanol, or other alcohols
  • Temperature: Room temperature to mild heating (20–40°C)
  • Procedure:
    • Dissolve 2-amino-4'-dimethylaminoacetophenone in the chosen alcohol solvent.
    • Add the borohydride slowly under stirring, maintaining the temperature to control the exothermic reaction.
    • Stir for several hours until completion, monitored via HPLC or TLC.
    • Quench excess reducing agent with water or dilute acid, then extract and purify the product.

Advantages:

  • High selectivity and yield (>90%)
  • Mild reaction conditions
  • Compatibility with large-scale synthesis

Research Data:
This route is supported by patent CN104177268A, which describes similar reduction processes using Raney nickel and borohydrides, emphasizing industrial scalability.

Catalytic Hydrogenation of Cyano Precursors

Overview:
Hydrogenation of cyano compounds, such as 1-[cyano(p-methoxyphenyl)methyl]hexalin, using metal catalysts like Raney nickel, is another prominent method.

Reaction Conditions:

  • Reagents: Raney nickel catalyst, hydrogen gas
  • Solvent: Ethanol, methanol, or Virahol
  • Temperature and Pressure: 10–40°C, 0.5–5 MPa hydrogen pressure
  • Procedure:
    • Dissolve the cyano precursor in the solvent.
    • Add Raney nickel catalyst (20–200% weight relative to the precursor).
    • Purge with nitrogen, then introduce hydrogen gas.
    • Maintain the reaction under hydrogen atmosphere for approximately 5 hours.
    • Filter off the catalyst and concentrate the filtrate to obtain the amino alcohol.

Research Data:
This method is detailed in patent CN104177268A, where the process yields high purity and is suitable for industrial production due to its simplicity and recyclability of the catalyst.

Reductive Amination and Related Methods

While less common for this specific compound, reductive amination of aldehyde or ketone intermediates with ammonia or primary amines, followed by reduction, can also be employed. However, these routes are less favored due to potential side reactions and lower selectivity.

Summary of Preparation Methods

Method Key Reagents Typical Conditions Advantages Limitations
Reduction of ketone precursor NaBH₄ or KBH₄, alcohol solvent Room temp, mild heating High yield, scalable Requires precursor synthesis
Catalytic hydrogenation Raney nickel, H₂, alcohol 10–40°C, 0.5–5 MPa H₂ High purity, recyclable catalyst Catalyst handling, pressure control
Reductive amination Aldehyde/ketone + ammonia, reducing agents Variable Versatile Less specific, potential side reactions

Data Tables

Table 1: Typical Reaction Conditions for Key Methods

Method Reagents Solvent Temperature Pressure Yield Purity Remarks
Ketone reduction NaBH₄ Methanol 20–40°C Atmospheric >90% >97% Industrial scale
Cyano hydrogenation Raney Ni + H₂ Ethanol 10–40°C 0.5–5 MPa 98–99% >98% Recyclable catalyst

Table 2: Comparative Advantages and Limitations

Method Advantages Limitations
Ketone reduction Simple, high yield Requires precursor synthesis
Catalytic hydrogenation High purity, scalable Catalyst handling, equipment cost

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-[4-(dimethylamino)phenyl]ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various amines.

Scientific Research Applications

Pharmaceutical Applications

1.1. Intermediate in Drug Synthesis

One of the primary applications of 2-Amino-1-[4-(dimethylamino)phenyl]ethanol is its role as an intermediate in the synthesis of pharmaceuticals. For instance, it is a precursor for the synthesis of Mirabegron, a medication used to treat overactive bladder. The compound is involved in the production of (R)-2-((4-aminophenethyl)amino)-1-phenylethanol, which is a crucial intermediate in the synthesis pathway of Mirabegron .

Case Study: Mirabegron Synthesis

  • Process : The synthesis involves reacting this compound with specific reagents under controlled conditions to yield the desired Mirabegron intermediate.
  • Yield and Purity : Techniques such as HPLC (High Performance Liquid Chromatography) are employed to assess the yield and purity of the synthesized compounds, ensuring they meet pharmaceutical standards .

1.2. Anti-Obesity Agents

Research has indicated that derivatives of this compound can be developed into anti-obesity agents. These compounds function by modulating metabolic pathways without relying on traditional insulin-based mechanisms .

Case Study: Synthesis of Anti-Obesity Compounds

  • Methodology : The compound is used as a building block for creating optically active derivatives that exhibit anti-obesity properties.
  • Results : Studies have shown that these derivatives can effectively reduce body weight in preclinical models, highlighting their potential therapeutic applications .

Ongoing research aims to explore additional applications of this compound beyond its current uses. Potential areas include:

  • Development of new pharmaceuticals targeting metabolic disorders.
  • Investigating its role in synthesizing novel compounds with enhanced therapeutic effects.

Mechanism of Action

The mechanism of action of 2-Amino-1-[4-(dimethylamino)phenyl]ethanol involves its interaction with molecular targets and pathways. The compound’s amino and dimethylamino groups can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity. In biochemical assays, it acts as a fluorescent dye by reacting with acrylate polymer matrices to produce detectable fluorescence .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)phenethyl alcohol
  • 2-Amino-1,2-diphenylethanol
  • N,N-Dimethylaniline

Uniqueness

2-Amino-1-[4-(dimethylamino)phenyl]ethanol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as both a nucleophile and an electrophile makes it versatile in various chemical reactions. Additionally, its fluorescent properties make it valuable in diagnostic applications .

Biological Activity

2-Amino-1-[4-(dimethylamino)phenyl]ethanol, commonly referred to as dimethylamino phenylethanol, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C10H15NO
  • CAS Number : 56796-70-4
  • Structure : The compound features a phenolic structure with a dimethylamino group, which influences its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The presence of the dimethylamino group enhances its binding affinity to receptors and enzymes, leading to modulation of several biochemical pathways.

Key Mechanisms:

  • Receptor Interaction : The compound may act as an agonist or antagonist at specific receptors, influencing neurotransmitter release and neuronal activity.
  • Enzymatic Inhibition : It has been shown to inhibit certain enzymes, potentially leading to therapeutic effects in conditions like hypertension and depression.

Biological Activities

Research has indicated that this compound exhibits various biological activities:

  • Antimicrobial Activity : Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential use as an antimicrobial agent.
  • Anticancer Properties : Preliminary investigations indicate that the compound may induce apoptosis in cancer cells, making it a candidate for further exploration in oncology.
  • Neuropharmacological Effects : Its interaction with neurotransmitter systems suggests potential applications in treating mood disorders and neurodegenerative diseases.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of several phenylethanol derivatives, including this compound. The compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Activity

In vitro studies have shown that this compound induces cell cycle arrest and apoptosis in human breast cancer cells. The mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, leading to increased cell death .

Neuropharmacological Studies

Research on the neuropharmacological effects revealed that this compound enhances serotonin levels in synaptic clefts by inhibiting reuptake mechanisms. This property positions it as a potential candidate for treating depression and anxiety disorders .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduces apoptosis in breast cancer cells
NeuropharmacologicalEnhances serotonin levels

Q & A

Q. What are the established synthetic routes for 2-Amino-1-[4-(dimethylamino)phenyl]ethanol, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole with aromatic carbonyl derivatives using tetrakis(dimethylamino)ethylene (TDAE) as a mediator yields substituted ethanol derivatives . Optimization involves adjusting solvent polarity (e.g., ethanol or dichloromethane), temperature (typically 60–80°C), and stoichiometry of reactants. Recrystallization from ethanol or methanol is recommended for purification . For the hydrochloride salt, post-synthetic treatment with HCl gas in anhydrous ether improves crystallinity and stability .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase resolves impurities from the main peak .
  • NMR spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic signals for the dimethylamino group (δ 2.8–3.1 ppm), aromatic protons (δ 6.8–7.2 ppm), and hydroxyl/amine protons (broad peaks at δ 4.5–5.5 ppm) .
  • Mass spectrometry (ESI-MS) : The molecular ion [M+H]⁺ at m/z 195.2 confirms the molecular weight .
  • Melting point analysis : The hydrochloride form melts at 140–144°C, with deviations indicating impurities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of derivatives?

  • Core modifications : Replace the dimethylamino group with other amines (e.g., pyrrolidino, piperidino) to assess electronic effects on receptor binding .
  • Side-chain variations : Introduce halogen substituents (e.g., Cl, Br) on the phenyl ring to evaluate steric and hydrophobic interactions .
  • In vitro assays : Use minimum inhibitory concentration (MIC) tests against Gram-positive bacteria (e.g., S. aureus) to correlate structural changes with antibacterial potency .
  • Computational modeling : Perform docking studies with bacterial enzyme targets (e.g., dihydrofolate reductase) to predict binding affinities .

Q. What challenges arise in synthesizing isotopically labeled analogs (e.g., deuterated forms) for metabolic studies?

Deuterated analogs (e.g., 2-Amino-1-(4-methylphenyl)ethanol-d₃) require selective hydrogen-deuterium exchange under controlled conditions. Challenges include:

  • Isotopic purity : Achieving >98% deuterium incorporation via catalytic deuteration (e.g., D₂ gas with Pd/C) while avoiding side reactions .
  • Stereochemical integrity : Ensuring retention of chiral center configuration during labeling, verified by chiral HPLC .
  • Cost-effectiveness : Optimizing reaction scale and catalyst recycling to reduce expenses in tritium-based radiolabeling .

Q. How can biocatalytic methods improve the sustainability of synthesizing this compound?

  • Enzyme selection : Use ketoreductases (e.g., KRED-101) for asymmetric reduction of prochiral ketone intermediates, achieving >99% enantiomeric excess (ee) .
  • Solvent systems : Replace traditional organic solvents (e.g., DMF) with biodegradable ionic liquids or water-miscible solvents (e.g., cyclopentyl methyl ether) .
  • Process intensification : Continuous flow reactors enhance reaction efficiency and reduce waste, with immobilized enzymes enabling reuse for >10 cycles .

Q. What methodologies assess the environmental impact of this compound?

  • Biodegradation assays : Measure half-life in OECD 301B tests (aerobic sewage sludge) to evaluate microbial breakdown .
  • Ecotoxicology : Perform Daphnia magna acute toxicity tests (LC₅₀) and algal growth inhibition studies to determine aquatic impact .
  • Bioaccumulation potential : Calculate log Kₒ𝓌 (octanol-water partition coefficient) via shake-flask methods; values >3 indicate high bioaccumulation risk .

Key Research Gaps and Future Directions

  • Mechanistic studies : Elucidate the role of the dimethylamino group in modulating bacterial membrane permeability .
  • Green chemistry : Develop one-pot multicomponent reactions to minimize synthetic steps .
  • In vivo pharmacokinetics : Evaluate oral bioavailability and blood-brain barrier penetration in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-[4-(dimethylamino)phenyl]ethanol
Reactant of Route 2
Reactant of Route 2
2-Amino-1-[4-(dimethylamino)phenyl]ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.